molecular formula C14H18N2O3 B2934475 tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate CAS No. 774225-44-4

tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate

Cat. No.: B2934475
CAS No.: 774225-44-4
M. Wt: 262.309
InChI Key: NIWYPPKPSFAJAZ-UHFFFAOYSA-N
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Description

“tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate” is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 . It is used in scientific research and has a complex structure.


Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,1-4H3,(H,16,17) .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 119.5-121.8 °C and a predicted boiling point of 410.6±45.0 °C. Its predicted density is 1.114±0.06 g/cm3 .

Scientific Research Applications

Directed Lithiation and Synthetic Applications

Directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been demonstrated, showcasing its potential as a precursor in the synthesis of various substituted products. The process involves the lithiation at the nitrogen and ortho positions to the directing metalating group, followed by reactions with electrophiles to yield high-yield products. This method highlights the compound's versatility in organic synthesis, particularly in facilitating directed lithiation and enabling subsequent functionalization steps (Smith, El‐Hiti, & Alshammari, 2013).

Intermediate in Biologically Active Compounds Synthesis

The compound has been identified as a crucial intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for its production from commercially available precursors has been developed, emphasizing its importance in the pharmaceutical chemistry domain for streamlining the synthesis of complex molecules. This role underscores the compound's significance in drug discovery and development processes (Zhao et al., 2017).

Antioxidant Activities Study

Investigations into the antioxidant activities of related compounds, including tert-butyl derivatives, have provided insights into their potential utility in material science and pharmacology. Studies on the H-atom donating activities and their variations across different solvents highlight the compound's relevance in understanding antioxidant mechanisms and designing molecules with optimized properties for specific applications (Barclay, Edwards, & Vinqvist, 1999).

Role as a Building Block in Organic Synthesis

Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl N-[cyano(4-methoxyphenyl)methyl]carbamate, have been identified as N-(Boc) nitrone equivalents in organic synthesis. This classification indicates the compound's utility as a building block, facilitating the generation of N-(Boc)hydroxylamines and demonstrating its versatility in organic synthesis. Such compounds are valuable for their roles in constructing complex molecules and in facilitating chemical transformations that are foundational in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

The safety information for “tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl N-[cyano-(4-methoxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-12(9-15)10-5-7-11(18-4)8-6-10/h5-8,12H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWYPPKPSFAJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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